molecular formula C12H20N2O2 B14901331 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide

Cat. No.: B14901331
M. Wt: 224.30 g/mol
InChI Key: KLOJCFNZCLPHSN-UHFFFAOYSA-N
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Description

n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide: is an organic compound that features a furan ring, a dimethylamino group, and an isobutyramide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Introduction of the dimethylamino group: This step might involve the alkylation of a furan derivative with a dimethylamine precursor.

    Formation of the isobutyramide moiety: This can be done by reacting the intermediate with isobutyryl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the furan ring or the amide group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like halides or other amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide: could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)acetamide
  • n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)propionamide

Uniqueness

The uniqueness of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C12H20N2O2/c1-9(2)12(15)13-8-10(14(3)4)11-6-5-7-16-11/h5-7,9-10H,8H2,1-4H3,(H,13,15)

InChI Key

KLOJCFNZCLPHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N(C)C

Origin of Product

United States

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